molecular formula C12H11NO B13877876 2-Ethylquinoline-6-carbaldehyde

2-Ethylquinoline-6-carbaldehyde

Cat. No.: B13877876
M. Wt: 185.22 g/mol
InChI Key: OXBMBXUTTFPEHT-UHFFFAOYSA-N
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Description

2-Ethylquinoline-6-carbaldehyde is a functionalized quinoline derivative that serves as a versatile heterocyclic building block in organic synthesis and medicinal chemistry research . The quinoline core is a privileged scaffold in drug discovery, known for its broad spectrum of bioactivity and presence in many therapeutic agents . This compound is particularly valuable for constructing more complex molecular architectures through reactions at its aldehyde group, such as the synthesis of Schiff bases and thiosemicarbazones, which are classes of compounds studied for their pronounced biological properties . In research applications, quinoline aldehydes are key intermediates in the development of potential anticancer agents. Similar quinoline-2-carboxaldehyde thiosemicarbazones and their metal complexes have been investigated as potent topoisomerase IIα (TopoIIa) inhibitors , a recognized target for anticancer drugs, which can lead to cell cycle arrest and apoptosis . Furthermore, the quinoline structure is a fundamental component in several commercial drugs, including antimalarials like chloroquine, antibiotics like levofloxacin, and anticancer agents like camptothecin . The structural features of this compound make it a promising precursor for researchers working in areas such as antimicrobial development, antitumor agent discovery, and the synthesis of novel catalytic ligands . Please note: This product is for research purposes only and is not intended for diagnostic or therapeutic use. It is not for human or veterinary consumption.

Properties

Molecular Formula

C12H11NO

Molecular Weight

185.22 g/mol

IUPAC Name

2-ethylquinoline-6-carbaldehyde

InChI

InChI=1S/C12H11NO/c1-2-11-5-4-10-7-9(8-14)3-6-12(10)13-11/h3-8H,2H2,1H3

InChI Key

OXBMBXUTTFPEHT-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=C(C=C1)C=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of this compound generally follows a multi-step approach:

  • Starting Material: Quinoline or substituted quinolines such as 2-chloroquinoline or 6-bromoquinoline derivatives.
  • Introduction of Ethyl Group: Alkylation or substitution at the 2-position to introduce the ethyl group.
  • Formylation: Selective introduction of the aldehyde group at the 6-position, often via electrophilic substitution or directed ortho-metalation followed by formylation.
  • Purification: Isolation and purification by chromatography or recrystallization.

Specific Preparation Routes and Conditions

Step Reaction Type Starting Material Reagents & Conditions Product Yield & Notes
1 Halogenation Quinoline Bromination at 6-position (e.g., NBS or Br2) 6-Bromoquinoline High regioselectivity
2 Alkylation 6-Bromoquinoline Pd-catalyzed coupling with ethyl source or Friedel-Crafts alkylation 2-Ethyl-6-bromoquinoline Yield ~78% (patent data)
3 Formylation 2-Ethyl-6-bromoquinoline Vilsmeier-Haack reaction (POCl3/DMF), or Pd-catalyzed carbonylation under CO atmosphere This compound Yield varies 70-85%
4 Purification Crude aldehyde Column chromatography (silica gel, EtOAc/hexanes gradient), recrystallization from ethanol/water Pure this compound Purity >95% confirmed by NMR/HPLC

Detailed Example: Pd-Catalyzed Carbonylation Method

A representative method involves the carbonylation of 6-bromo-2-ethylquinoline under CO atmosphere catalyzed by palladium acetate with triphenylphosphine ligands in a DMF/methanol solvent mixture at 95-105°C under 3 bar CO pressure for 15 hours. After reaction completion, the mixture is filtered, washed, and purified by column chromatography to yield the aldehyde in 78% yield as a white powder.

Alternative Formylation: Vilsmeier-Haack Reaction

The classical Vilsmeier-Haack formylation uses POCl3 and DMF to introduce the aldehyde group at the 6-position of 2-ethylquinoline derivatives. Reaction parameters such as temperature (80–100°C), reaction time (6–12 hours), and stoichiometric ratios are optimized to maximize yield and minimize side products. The crude product is purified by recrystallization or chromatography.

Analytical Characterization and Purity Assessment

Spectroscopic Data

Technique Key Features for this compound
¹H NMR (CDCl₃) Aldehyde proton at δ 10.2–10.5 ppm; ethyl group methyl at δ 1.4–1.6 ppm, methylene at δ 2.8–3.1 ppm; aromatic protons between δ 7.0–8.0 ppm.
¹³C NMR Aldehyde carbon at ~190–195 ppm; ethyl carbons at ~15 ppm (CH₃) and ~30 ppm (CH₂); aromatic carbons between 110–160 ppm.
IR Spectroscopy Strong C=O stretch at 1680–1700 cm⁻¹; C-Cl stretch (if present) at 750–800 cm⁻¹.
Mass Spectrometry (EI-MS) Molecular ion peak at m/z 219.66 (M+), confirming molecular weight.

Purity and Structural Confirmation

  • Purity is confirmed by HPLC (>95%) and melting point analysis consistent with literature values.
  • X-ray crystallography may be employed to confirm regiochemistry and substitution pattern.
  • TLC monitoring during synthesis shows Rf ~0.5 in 7:3 hexane:ethyl acetate solvent system.

Reaction Optimization and Process Control

Reaction Parameters

  • Temperature: 80–105°C for formylation/carbonylation steps.
  • Pressure: 3 bar CO atmosphere for Pd-catalyzed carbonylation.
  • Time: 6–15 hours depending on method.
  • Catalyst Loading: Pd(OAc)2 at ~10-25 mol%, PPh3 as ligand.
  • Solvent: DMF/methanol mixture or THF for oxidation steps.

Purification Techniques

  • Silica gel column chromatography with gradient elution (EtOAc/hexanes).
  • Recrystallization from ethanol/water or petroleum ether.
  • Drying agents such as MgSO4 used to remove moisture.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Notes
Pd-Catalyzed Carbonylation 6-Bromo-2-ethylquinoline Pd(OAc)2, PPh3, CO, DMF/MeOH 95–105°C, 3 bar CO, 15 h 78 Industrially scalable
Vilsmeier-Haack Formylation 2-Ethylquinoline POCl3, DMF 80–100°C, 6–12 h 70–85 Classical method, sensitive to moisture
Meth-Cohn Method (for related quinoline aldehydes) 2-Chloroquinoline derivatives Ethylene glycol, p-toluenesulfonic acid Reflux benzene, Dean-Stark Variable Used for related quinoline-3-carbaldehydes

Chemical Reactions Analysis

Types of Reactions

2-Ethylquinoline-6-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) for electrophilic substitution.

Major Products

    Oxidation: 2-Ethylquinoline-6-carboxylic acid.

    Reduction: 2-Ethylquinoline-6-methanol.

    Substitution: Various halogenated quinoline derivatives.

Scientific Research Applications

2-Ethylquinoline-6-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as a building block for the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Quinoline derivatives, including this compound, are investigated for their antimicrobial, antimalarial, and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethylquinoline-6-carbaldehyde depends on its specific application. In medicinal chemistry, quinoline derivatives often target enzymes or receptors involved in disease pathways. For example, quinoline-based antimalarial drugs target the heme detoxification pathway in Plasmodium parasites. The presence of the carbaldehyde group can enhance the compound’s ability to form covalent bonds with target proteins, leading to increased potency and specificity.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

The substituents at the 2- and 6-positions significantly influence the properties of quinoline derivatives. Below is a comparative analysis of structurally related compounds:

Substituent Effects at the 2-Position

  • 2-Ethylquinoline-6-carbaldehyde: The ethyl group (-CH₂CH₃) is electron-donating, enhancing lipophilicity compared to electron-withdrawing groups like chlorine (-Cl) .
  • 2-Chloro-6-ethoxyquinoline-3-carbaldehyde (): The chlorine atom at the 2-position increases molecular polarity and may enhance electrophilic reactivity. Molecular weight: 235.67 g/mol.
  • 2-Chloro-6-methylquinoline-3-carbaldehyde (): A methyl group (-CH₃) at the 6-position reduces steric hindrance compared to bulkier substituents.

Substituent Effects at the 6-Position

  • 6-Nitroquinoline-2-carbaldehyde (): The nitro group (-NO₂) at the 6-position strongly withdraws electrons, reducing the electron density of the quinoline ring and altering reactivity in nucleophilic substitutions. Molecular weight: 202.17 g/mol.
  • Molecular weight: 203.19 g/mol.

Physicochemical Properties

Key differences in molecular weight, solubility, and stability are highlighted below:

Compound Name Substituents (Position) Molecular Weight (g/mol) Notable Properties Evidence Source
2-Chloro-6-ethoxyquinoline-3-carbaldehyde 2-Cl, 6-OCH₂CH₃ 235.67 High polarity due to Cl and ethoxy groups
2-Hydroxy-6-methoxyquinoline-3-carbaldehyde 2-OH, 6-OCH₃ 203.19 Enhanced solubility in polar solvents
6-Nitroquinoline-2-carbaldehyde 6-NO₂ 202.17 Low solubility in water; reactive nitro group

Hypothesized Properties of this compound:

  • Molecular weight: ~185.21 g/mol (estimated from analogs).
  • Increased lipophilicity compared to methoxy or nitro derivatives, favoring organic solvent compatibility.
  • Moderate reactivity at the aldehyde group for further functionalization (e.g., Schiff base formation).

Aldehyde Group Reactivity

The 6-carbaldehyde group in this compound is expected to participate in condensation reactions, similar to 6-chloroquinoline-2-carbaldehyde (), which is used in synthesizing ligands for metal coordination complexes .

Ethyl Group Influence

This contrasts with ethyl 2-methylquinoline-6-carboxylate (), where the ester group enables use as a pharmaceutical intermediate .

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